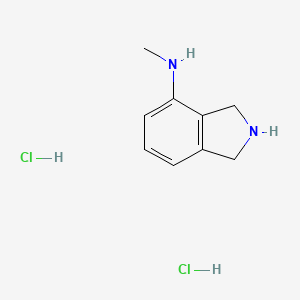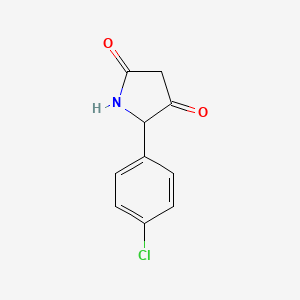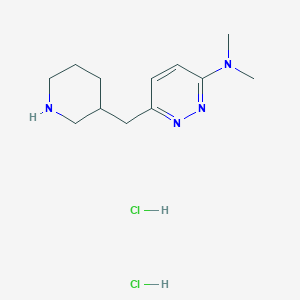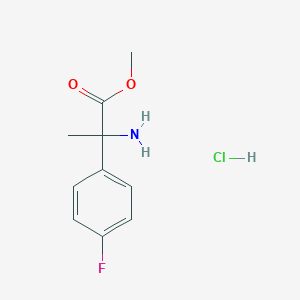
4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal-Knorr Thiophene Synthesis, and others are typical and significant synthetic methods to thiophene derivatives . These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Synthesis Approaches and Compound Characterization
Compounds related to 4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid have been synthesized and characterized, demonstrating their relevance in chemical research. The study by Safonov et al. (2017) outlines the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, highlighting the potential of these compounds for creating new drugs. This is supported by Mabkhot et al. (2017), who synthesized novel compounds with thiophene and reported their antimicrobial properties, further indicating the chemical versatility of these compounds (Safonov et al., 2017) (Mabkhot et al., 2017).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal potential of related compounds has been a subject of interest. Ünver et al. (2010) synthesized a series of novel triazol compounds containing a thiophen ring, testing them for antifungal properties. Kumar et al. (2010) also highlighted the synthesis and antimicrobial evaluation of some triazole derivatives containing a thiophen ring, supporting the biological activity of these compounds (Ünver et al., 2010) (Kumar et al., 2010).
Physico-Chemical Properties and Structural Assessment
Suhak et al. (2018) explored the synthesis, physic, and chemical properties of 2-(4-R-5-(thiophene-2-ylmethyl)-4h-1,2,4-triazole-3-ylthio)acetate acids and their salts, emphasizing the importance of understanding the underlying properties for further applications. In addition, Castiñeiras et al. (2018) conducted a structural assessment of a related compound, underlining the significance of structural analysis in the development of these compounds (Suhak et al., 2018) (Castiñeiras et al., 2018).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives interact with various biological targets to exert their therapeutic effects . The triazole ring is also known to interact with biological targets and contribute to the compound’s therapeutic effects .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways to exert their therapeutic effects .
Pharmacokinetics
The presence of the thiophene and triazole rings in the compound may influence its pharmacokinetic properties .
Result of Action
Thiophene-based compounds are known to exert various molecular and cellular effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of thiophene-based compounds .
properties
IUPAC Name |
5-thiophen-3-yl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c11-7(12)6-5(8-10-9-6)4-1-2-13-3-4/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDCKCWFGJYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(thiophen-3-yl)-1H-1,2,3-triazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




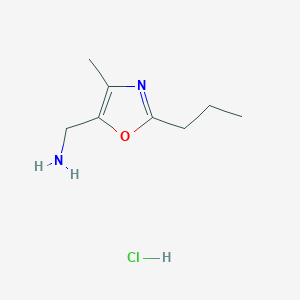
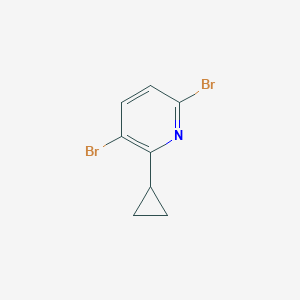

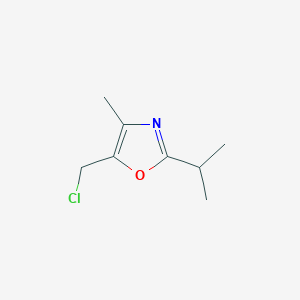
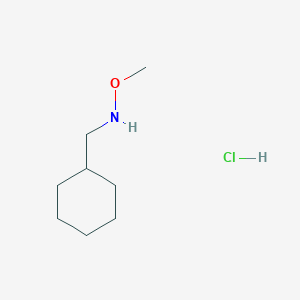

![2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435009.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride](/img/structure/B1435010.png)
![1-(oxolan-2-yl)-2-azaspiro[3.3]heptane, Mixture of diastereomers](/img/structure/B1435011.png)
